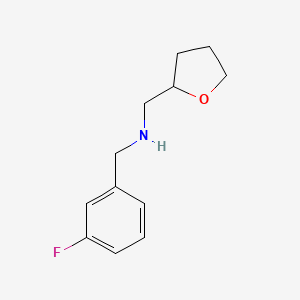

(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1,3-4,7,12,14H,2,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGSARSDWZUDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801196438 | |

| Record name | 2-Furanmethanamine, N-[(3-fluorophenyl)methyl]tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801196438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510723-79-2 | |

| Record name | 2-Furanmethanamine, N-[(3-fluorophenyl)methyl]tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanmethanamine, N-[(3-fluorophenyl)methyl]tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801196438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Incorporation of Fluorine in Drug Design: A Technical Guide to Enhancing Potency and Optimizing Pharmacokinetics

Abstract

The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, a seemingly subtle modification that can profoundly enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the transformative power of this small but highly electronegative atom.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted roles of fluorine in drug design. We will delve into the fundamental physicochemical properties of fluorine and explore, with field-proven insights, how its strategic placement within a molecule can be leveraged to overcome common drug development hurdles. This guide will elucidate the causal relationships behind experimental choices, provide validated protocols for the synthesis and evaluation of fluorinated compounds, and present quantitative data to inform rational drug design.

The Unique Physicochemical Profile of Fluorine: A Game Changer in Medicinal Chemistry

Fluorine's remarkable influence on molecular properties stems from a unique combination of characteristics that distinguish it from hydrogen and other halogens.[1] Understanding these fundamental attributes is paramount to appreciating its strategic application in drug design.

-

High Electronegativity: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly alter the acidity (pKa) of nearby functional groups.[1] This modulation of a drug's ionization state is critical for optimizing its solubility, membrane permeability, and binding interactions with its biological target.[1]

-

Small Atomic Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a bioisostere for hydrogen, often being introduced into a molecule without causing significant steric hindrance at the target binding site.

-

Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry. This inherent stability makes it an effective tool for blocking metabolic "soft spots" within a drug molecule, thereby enhancing its metabolic stability and prolonging its half-life in the body.

-

Lipophilicity Modulation: The effect of fluorine on lipophilicity (logP) is context-dependent. A single fluorine atom on an aromatic ring typically increases lipophilicity, which can improve membrane permeability.[2] Conversely, the introduction of a trifluoromethyl (-CF3) group can either increase or decrease lipophilicity depending on the overall molecular environment. This ability to fine-tune lipophilicity is a powerful strategy for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Strategic Applications of Fluorine in Drug Design: From Concept to Clinic

The judicious incorporation of fluorine is a data-driven process aimed at systematically improving the druglike properties of a lead compound. The following sections explore the key strategic applications and the underlying mechanistic principles.

Enhancing Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. Fluorine is a powerful tool to address this issue by blocking sites of metabolic oxidation.

Causality: The exceptional strength of the C-F bond makes it resistant to enzymatic cleavage. By replacing a metabolically labile C-H bond at a site prone to hydroxylation with a C-F bond, chemists can effectively "shield" the molecule from metabolism. This strategy has been successfully employed in numerous approved drugs to increase their in vivo half-life and improve oral bioavailability.[2]

Workflow for Assessing Metabolic Stability:

Caption: Workflow for improving metabolic stability using fluorination.

Modulating Acidity and Basicity (pKa)

The ionization state of a drug molecule, governed by its pKa, profoundly influences its solubility, absorption, and ability to interact with its target. Fluorine's strong electron-withdrawing nature provides a predictable means to fine-tune the pKa of nearby acidic or basic centers.[1]

Causality: By withdrawing electron density, fluorine stabilizes the conjugate base of an acid, thereby increasing its acidity (lowering the pKa). Conversely, it destabilizes the protonated form of a base, making it less basic (lowering the pKa of the conjugate acid). This modulation can be critical for ensuring a drug is in the optimal ionization state for absorption in the gut or for engaging in specific hydrogen bonding interactions at the active site of a protein.[1]

Fine-Tuning Lipophilicity and Membrane Permeability

A drug's ability to traverse cellular membranes to reach its site of action is directly related to its lipophilicity. Fluorination offers a nuanced approach to modulating this critical property.

Causality: The introduction of a single fluorine atom to an aromatic ring generally leads to a modest increase in logP of approximately 0.1 to 0.3 units.[2] This can enhance passive diffusion across lipid bilayers. However, the effect is highly dependent on the molecular context, and polyfluorination can sometimes decrease lipophilicity. This allows for the precise tuning of a molecule's lipophilicity to achieve the desired balance between membrane permeability and aqueous solubility.[2]

Enhancing Binding Affinity and Selectivity

Beyond its influence on pharmacokinetic properties, fluorine can also directly contribute to a drug's potency and selectivity through favorable interactions with the target protein.

Causality: The polarized C-F bond can participate in dipole-dipole interactions, and in some cases, can act as a weak hydrogen bond acceptor. Furthermore, the introduction of fluorine can induce conformational changes in the drug molecule, pre-organizing it into a bioactive conformation that binds more tightly to the target. This can lead to significant improvements in binding affinity and, consequently, potency.

Logical Relationship of Fluorine's Effects:

Caption: Interplay of fluorine's effects on key drug properties.

Data-Driven Drug Design: A Quantitative Look at Fluorine's Impact

The decision to incorporate fluorine should be guided by quantitative data. The following table provides a comparative analysis of a hypothetical parent compound and its fluorinated analog, illustrating the typical improvements observed.

| Property | Parent Compound | Fluorinated Analog | Rationale for Change |

| Potency (IC50) | 50 nM | 5 nM | Enhanced binding affinity due to favorable interactions of fluorine with the target protein and/or conformational stabilization. |

| Metabolic Stability (t½ in human liver microsomes) | 15 min | 90 min | Blocking of a metabolic hotspot by the strong C-F bond, preventing CYP-mediated oxidation. |

| Lipophilicity (logP) | 2.5 | 2.8 | Increased lipophilicity due to the introduction of a fluorine atom on an aromatic ring, potentially improving membrane permeability. |

| Acidity (pKa of a nearby carboxylic acid) | 4.5 | 4.1 | Increased acidity due to the electron-withdrawing inductive effect of the fluorine atom, which can improve solubility at physiological pH. |

Experimental Protocols for the Synthesis and Evaluation of Fluorinated Compounds

To ensure the scientific integrity of this guide, we provide detailed, self-validating protocols for key experiments in the development of fluorinated drug candidates.

Synthesis of a Fluorinated Drug Analog: Preparation of a Fluorinated Celecoxib Derivative

This protocol describes the synthesis of a fluorinated analog of the COX-2 inhibitor, Celecoxib, demonstrating a common synthetic strategy.

Experimental Workflow:

Caption: Synthetic scheme for a fluorinated Celecoxib analog.

Step-by-Step Methodology:

-

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione.

-

To a solution of 4-methylacetophenone in a suitable solvent (e.g., toluene), add sodium methoxide.

-

Slowly add ethyl trifluoroacetate to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with a weak acid and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the 1,3-diketone intermediate.

-

-

Step 2: Synthesis of the Fluorinated Celecoxib Analog.

-

Dissolve the 1,3-diketone intermediate from Step 1 in a suitable solvent (e.g., ethanol).

-

Add 4-hydrazinobenzenesulfonamide hydrochloride to the solution.

-

Heat the reaction mixture to reflux for several hours.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with a cold solvent and dry under vacuum to obtain the final fluorinated celecoxib analog.

-

Determination of Lipophilicity (logP) by the Shake-Flask Method

This classic method remains the gold standard for the experimental determination of the octanol-water partition coefficient (logP).

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

-

Partitioning:

-

In a glass vial, combine a known volume of the pre-saturated water and pre-saturated n-octanol (e.g., 5 mL of each).

-

Add a small aliquot of the stock solution of the test compound to the vial.

-

Securely cap the vial and shake vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.

-

Allow the vial to stand undisturbed until the two phases have completely separated.

-

-

Analysis:

-

Carefully withdraw a sample from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

-

Calculation:

-

Calculate the logP value using the following formula: logP = log ([Concentration in octanol] / [Concentration in water])

-

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.

Step-by-Step Methodology:

-

Preparation of Buffers:

-

Prepare a series of buffers with known pH values spanning the expected pKa range of the test compound.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare a series of solutions by adding a small, constant amount of the stock solution to each of the different pH buffers.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis spectrum for each of the solutions prepared in Step 2.

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH of the buffer.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values, corresponding to the inflection point of the titration curve.

-

Conclusion: Fluorine as an Indispensable Tool in the Medicinal Chemist's Arsenal

The strategic incorporation of fluorine has unequivocally demonstrated its value in modern drug discovery. From enhancing metabolic stability and fine-tuning physicochemical properties to improving binding affinity and potency, the "fluorine effect" is a powerful and versatile tool. This guide has provided a comprehensive overview of the fundamental principles, practical applications, and experimental methodologies associated with the use of fluorine in drug design. By understanding the causality behind fluorine's influence and employing rigorous experimental validation, researchers can continue to leverage this unique element to design safer, more effective medicines for a wide range of therapeutic areas.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Singh, R. P., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers, 77(8), 4235-4261. [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

-

Penney, M. S., & Majumdar, S. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1525-1529. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of methods for the determination of pKa values. Analytical chemistry insights, 8, ACI-S12324. [Link]

-

Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408. [Link]

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro-in vivo correlation and the role of extrahepatic metabolism. Drug metabolism and disposition, 27(11), 1350-1359. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine in Antidepressant Research

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Scaffold for Modulating Monoaminergic Neurotransmission

The quest for novel antidepressant therapies with improved efficacy and tolerability remains a cornerstone of psychiatric drug discovery. Current treatments, predominantly targeting monoamine systems, often suffer from delayed onset of action and significant side effects. This necessitates the exploration of new chemical entities with potentially unique pharmacological profiles. (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a compound of interest due to its structural features that suggest a potential interaction with monoamine transporters. The presence of a benzylamine moiety is common in many centrally acting agents, and the tetrahydrofuran ring may confer favorable pharmacokinetic properties.

This document provides a comprehensive guide for the synthesis, in vitro characterization, and in vivo evaluation of this compound as a potential antidepressant. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies within the field of antidepressant drug discovery.

Proposed Mechanism of Action: Dual Serotonin and Norepinephrine Reuptake Inhibition

Based on the structural similarities to known monoamine reuptake inhibitors, it is hypothesized that this compound may act as a dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET). Compounds that inhibit the reuptake of both serotonin and norepinephrine have shown clinical efficacy in the treatment of depression[1][2]. By blocking these transporters, the compound would increase the synaptic concentrations of these key neurotransmitters, leading to enhanced downstream signaling and, ultimately, an antidepressant effect. The following experimental workflow is designed to test this hypothesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Welcome to the technical support center for (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in solution. As a secondary amine containing both a fluorinated benzyl group and a tetrahydrofuran moiety, its stability is influenced by several factors. This document outlines best practices for storage, handling, and analysis, and provides insights into potential degradation pathways to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The primary stability concerns for this compound stem from its secondary amine functionality, the benzyl group, and the tetrahydrofuran ring. Key potential degradation pathways include:

-

Oxidation: Secondary amines and benzylic positions are susceptible to oxidation, which can be accelerated by air (oxygen), light, and trace metal ions.[1][2][3] This can lead to the formation of colored impurities and loss of potency. The benzylamine moiety may turn yellowish upon prolonged exposure to air.[1]

-

Hydrolysis: While generally stable, the ether linkage in the tetrahydrofuran ring could be susceptible to cleavage under strong acidic conditions.

-

Photodegradation: Aromatic compounds, including the fluorobenzyl group, can be sensitive to UV and visible light, potentially leading to the formation of photodegradation products.[4][5][6]

-

Reaction with Acids: As a basic amine (pKa of benzylammonium ion is 9.34), it will readily react with acids to form salts.[7][8] While salt formation is often desired for improved solubility and stability, strong acids may promote other degradation pathways.

Q2: How should I properly store solutions of this compound?

To ensure the long-term stability of your solutions, adhere to the following storage guidelines:

| Storage Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, consider storage at -20°C or below. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation by excluding oxygen.[1] |

| Light | Protect from light by using amber vials or by wrapping containers in aluminum foil. | Prevents photodegradation of the aromatic ring.[1][5][6] |

| Container | Use high-quality, inert glass containers. | Avoids potential leaching or reaction with plastic containers. |

Q3: What solvents are recommended for preparing solutions of this compound?

The choice of solvent can significantly impact the stability of this compound.

-

Recommended: Aprotic organic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are generally good choices for stock solutions. For aqueous experiments, buffered solutions are recommended to maintain a stable pH.

-

Use with Caution: Protic solvents like methanol and ethanol can be used, but be aware of potential reactivity, especially during long-term storage. Halogenated solvents should be used with caution as they can contain acidic impurities.

-

Avoid: Highly acidic or basic aqueous solutions should be avoided for long-term storage unless the stability in those conditions has been specifically evaluated.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Solution turns yellow over time.

-

Probable Cause: This is a common indicator of oxidative degradation of the benzylamine moiety.[1] Exposure to air and/or light is the likely culprit.

-

Troubleshooting Steps:

-

Verify Inertness: Ensure that the solution was prepared and stored under a consistently inert atmosphere.

-

Light Protection: Confirm that the solution was adequately protected from light.

-

Solvent Quality: Use high-purity, peroxide-free solvents. Consider purging solvents with an inert gas before use.

-

Analytical Confirmation: Analyze the discolored solution by HPLC with a photodiode array (PDA) detector to identify potential degradation products. A new peak with a different UV spectrum from the parent compound would confirm degradation.

-

Issue 2: Loss of compound concentration in solution.

-

Probable Cause: This could be due to chemical degradation or adsorption to the container surface.

-

Troubleshooting Steps:

-

Forced Degradation Study: Perform a forced degradation study to identify the conditions under which the compound is unstable.[9][10] This will help pinpoint the cause of the concentration loss.

-

Container Compatibility: Test different types of containers (e.g., borosilicate glass vs. polypropylene) to rule out adsorption.

-

pH Monitoring: If using aqueous solutions, monitor the pH over time, as changes could indicate degradation or interaction with the buffer.

-

Issue 3: Appearance of unexpected peaks in chromatograms.

-

Probable Cause: The appearance of new peaks suggests the formation of degradation products or impurities from the solvent or container.

-

Troubleshooting Steps:

-

Blank Analysis: Analyze a blank sample (solvent only) that has been subjected to the same storage and handling conditions to rule out solvent impurities.

-

Peak Identification: Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks. This can provide clues about the degradation pathway.

-

Review Synthesis Route: If possible, review the synthesis of the compound to anticipate potential impurities that might be present.

-

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule.[9][10]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]

-

Thermal Degradation: 80°C for 48 hours (in solution and as a solid).

-

Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6] A control sample should be protected from light.

-

-

Sample Analysis: Analyze all samples (including a control stored at 2-8°C) by a suitable stability-indicating method, such as reverse-phase HPLC with UV and mass spectrometric detection.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm and 270 nm; Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways can be hypothesized.

Caption: Hypothesized degradation pathways for this compound.

Workflow for Stability Assessment

Sources

- 1. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pharmatutor.org [pharmatutor.org]

- 4. researchgate.net [researchgate.net]

- 5. bfarm.de [bfarm.de]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Benzylamine - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. ajpsonline.com [ajpsonline.com]

Technical Support Center: Troubleshooting Cell Permeability Assays for (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Welcome to the technical support center for troubleshooting cell permeability assays of (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental evaluation of this compound's permeability. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions and obtain reliable, reproducible data.

Part 1: Foundational Knowledge and Pre-Assay Considerations

Before delving into assay-specific troubleshooting, it is crucial to understand the physicochemical properties of this compound, as these will profoundly influence its behavior in permeability assays.

Understanding the Molecule: this compound

-

Lipophilicity (LogP): The presence of a benzyl group suggests a degree of lipophilicity, which is a key driver of passive diffusion across cell membranes.[1] The fluorine atom will slightly increase lipophilicity. The tetrahydrofuran ring is relatively polar, and the secondary amine is ionizable. The overall LogP is likely to be in a range that allows for some passive permeability, but this needs to be experimentally determined.

-

pKa: The secondary amine is basic and will be protonated at physiological pH. This ionization will significantly impact its interaction with the lipid bilayer and its potential to be a substrate for transporters.

-

Solubility: The aqueous solubility of the compound will be influenced by its LogP and crystal lattice energy. Poor solubility can be a major hurdle in permeability assays, leading to underestimation of permeability.[2]

Table 1: Estimated Physicochemical Properties of this compound and its Fragments.

| Moiety | Estimated LogP | Estimated pKa | Key Characteristics |

| 3-Fluorobenzylamine | 1.2[3] | ~9.0 | Basic amine, moderate lipophilicity |

| Tetrahydrofurfurylamine | -0.1 | ~9.5 | Polar, basic amine |

| Overall Molecule (Estimate) | 1.5 - 2.5 | ~9.2 | Basic, moderately lipophilic, likely to be a weak base |

The Critical First Step: Pre-Assay Compound Characterization

Before initiating any permeability assay, it is imperative to determine the following experimental properties of your compound batch:

-

Aqueous Solubility: Determine the solubility at the relevant pH values of your assay (e.g., pH 6.5 for the apical side and pH 7.4 for the basolateral side in Caco-2 assays).[4]

-

LogD at Assay pH: The distribution coefficient at a specific pH is more relevant for predicting permeability than LogP, as it accounts for the ionized and neutral species.

-

Stability: Confirm the compound's stability in the assay buffer over the time course of the experiment.

Part 2: General Troubleshooting for Permeability Assays

This section addresses common issues applicable to various permeability assays, including PAMPA, Caco-2, and MDCK.

FAQ 1: Why is the mass balance (recovery) of my compound low?

Low recovery, where the sum of the compound in the donor, acceptor, and cell lysate (if measured) is significantly less than the initial amount, is a common and critical issue. It can lead to an underestimation of the apparent permeability (Papp).[5]

Potential Causes and Solutions:

| Potential Cause | Explanation | Troubleshooting Steps |

| Poor Aqueous Solubility | The compound may precipitate in the aqueous assay buffer.[6] | - Determine the thermodynamic solubility of the compound in the assay buffer beforehand. - Keep the dosing concentration below the solubility limit. - Use a co-solvent (e.g., DMSO) at a low, non-toxic concentration (typically <1%). |

| Non-Specific Binding | The compound may adsorb to the plasticware of the assay plate.[7] | - Use low-binding plates. - Include a protein like Bovine Serum Albumin (BSA) at 0.1-1% in the receiver compartment to reduce non-specific binding.[8] |

| Cellular Accumulation/Lysosomal Trapping | As a basic amine, the compound can become protonated and trapped in acidic organelles like lysosomes.[9] | - Perform the assay at 4°C to inhibit active transport and endocytosis. - Include a lysosomotropic agent like chloroquine or ammonium chloride to disrupt the pH gradient of lysosomes. |

| Metabolism | The compound may be metabolized by enzymes present in the cells (e.g., Caco-2). | - Analyze the cell lysate and receiver compartment for metabolites using LC-MS/MS. - Use a cell line with lower metabolic activity if metabolism is significant. |

Workflow for Investigating Low Recovery:

Caption: Troubleshooting workflow for low compound recovery.

Part 3: Assay-Specific Troubleshooting Guides

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that models passive, transcellular permeability.[10] It is a useful first screen for permeability.

FAQ 2: My compound shows very low or no permeability in the PAMPA assay. What could be the reason?

Potential Causes and Solutions:

| Potential Cause | Explanation | Troubleshooting Steps |

| Compound is Highly Polar/Ionized | The artificial lipid membrane in PAMPA is a significant barrier for charged molecules.[11] | - Check the LogD of your compound at the assay pH. A highly ionized compound will have low PAMPA permeability. - This result may be real and indicate that the compound is unlikely to cross membranes by passive diffusion. |

| Incorrect Lipid Composition | The lipid composition of the artificial membrane was not appropriate. | - Ensure the lipid solution (e.g., lecithin in dodecane) is prepared correctly and fresh.[12] - For specific barriers (like the blood-brain barrier), consider using a brain-specific lipid mixture. |

| Air Bubbles on the Membrane | Air bubbles trapped under the filter can prevent the compound from reaching the membrane.[13] | - Visually inspect the plate after assembling the donor and acceptor plates. - Gently tap the plate to dislodge any bubbles. |

Caco-2 Permeability Assay

The Caco-2 assay is a widely used cell-based model that mimics the human intestinal epithelium.[14]

FAQ 3: The permeability of my positive control (e.g., propranolol) is lower than expected, and the permeability of my negative control (e.g., Lucifer Yellow) is higher than expected.

This is a classic sign of a compromised Caco-2 monolayer, meaning the "tight junctions" between the cells are not properly formed.[15]

Potential Causes and Solutions:

| Potential Cause | Explanation | Troubleshooting Steps |

| Incomplete Monolayer Formation | The cells have not been cultured for a sufficient time to form a confluent monolayer with tight junctions. Caco-2 cells typically require 21 days.[16] | - Culture the cells for the recommended time. - Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). TEER values should plateau at a high level (e.g., >250 Ω·cm²). |

| Cell Passage Number | Caco-2 cells can lose their differentiation capacity at high passage numbers.[15] | - Use Caco-2 cells within a defined passage number range (typically 20-40). |

| Cytotoxicity of the Compound | The test compound may be toxic to the cells, disrupting the monolayer.[17] | - Perform a cytotoxicity assay (e.g., MTT or LDH release) at the test concentration. - If toxic, lower the concentration of the test compound. |

| Physical Disruption of Monolayer | Pipetting directly onto the cell monolayer can damage it.[18] | - Add and remove media and solutions gently by pipetting against the side of the well insert. |

Experimental Workflow for Validating Caco-2 Monolayer Integrity:

Caption: Caco-2 monolayer integrity validation workflow.

FAQ 4: The basolateral to apical (B-A) permeability is much higher than the apical to basolateral (A-B) permeability (Efflux Ratio > 2). What does this mean?

An efflux ratio greater than 2 suggests that your compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp), which is expressed in Caco-2 cells.[14] This transporter actively pumps the compound out of the cell, limiting its net absorption.

Confirmation and Next Steps:

-

Use a P-gp inhibitor: Re-run the assay in the presence of a known P-gp inhibitor (e.g., verapamil). If the efflux ratio is significantly reduced, it confirms that your compound is a P-gp substrate.

-

Consider the implications for in vivo absorption: P-gp-mediated efflux can be a significant barrier to oral drug absorption.

MDCK Permeability Assay

Madin-Darby Canine Kidney (MDCK) cells are another popular cell line for permeability screening. They form a tight monolayer more quickly than Caco-2 cells.[19] Wild-type MDCK cells have low levels of transporters, making them a good model for passive permeability. Transfected MDCK cells (e.g., MDCK-MDR1) are used to study specific transporters like P-gp.[6]

FAQ 5: I am seeing high variability in my MDCK permeability data between wells and experiments.

Potential Causes and Solutions:

| Potential Cause | Explanation | Troubleshooting Steps |

| Inconsistent Seeding Density | Uneven cell seeding can lead to variations in monolayer confluence and permeability. | - Ensure a single-cell suspension before seeding. - Use a consistent seeding density for all experiments. |

| "Edge Effects" in the Plate | Wells on the edge of the plate can experience more evaporation, altering concentrations. | - Avoid using the outer wells of the plate. Fill them with sterile water or media to maintain humidity. |

| Variable Cell Health | Differences in cell health can affect monolayer integrity. | - Use cells from a consistent passage number and ensure they are in the log growth phase when seeded. - Consider using "assay-ready" cryopreserved cells to reduce variability from continuous culturing.[20] |

Part 4: Data Interpretation and Advanced Topics

Integrating Data from Different Assays

Comparing the results from PAMPA and cell-based assays can provide valuable mechanistic insights.

Table 2: Interpreting Permeability Data Across Assays

| PAMPA Result | Caco-2/MDCK Result | Likely Permeation Mechanism |

| High | High | Passive transcellular diffusion |

| Low | High | Carrier-mediated uptake |

| High | Low | Efflux transporter substrate |

| Low | Low | Poor permeability |

The Impact of Lipophilicity

While some lipophilicity is required for passive diffusion, very high lipophilicity can lead to problems such as poor solubility, increased non-specific binding, and cellular toxicity, all of which can complicate the interpretation of permeability data.[2]

References

-

Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. National Institutes of Health. [Link]

-

3-Fluorobenzylamine. PubChem. [Link]

-

(3-Fluoro-benzyl)-furan-2-ylmethyl-amine. PubChem. [Link]

-

The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. ResearchGate. [Link]

-

Improvement of Workflows and Assay Reproducibility by The Introduction of "Assay-Ready" Culturing of MDCK Cells for Transport Studies. PubMed. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

-

In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC. [Link]

-

Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

-

Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. National Institutes of Health. [Link]

-

MDCK-MDR1 Permeability Assay. Evotec. [Link]

-

Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. PMC. [Link]

-

MDR1-MDCKII Permeability Assay. Bienta. [Link]

-

The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. Taylor & Francis Online. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols. [Link]

-

Caco-2 Permeability Assay. Evotec. [Link]

-

Does someone have problems of lack of cell membrane integrity in Caco-2 cells?. ResearchGate. [Link]

-

Bidirectional permeability measured in MDCK-MDR1 cells and Caco-2... ResearchGate. [Link]

-

Highly Predictive and Interpretable Models for PAMPA Permeability. PMC. [Link]

-

Caco2/HT-29 In Vitro Cell Co-Culture: Barrier Integrity, Permeability, and Tight Junctions' Composition During Progressive Passages of Parental Cells. MDPI. [Link]

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

-

Disruption of Epithelial Barrier of Caco-2 Cell Monolayers by Excretory Secretory Products of Trichinella spiralis Might Be Related to Serine Protease. Frontiers. [Link]

-

Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc. [Link]

-

Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ACS Publications. [Link]

-

ADME MDR1-MDCK Permeability Assay. BioDuro. [Link]

-

Remodeling of Tight Junctions and Enhancement of Barrier Integrity of the CACO-2 Intestinal Epithelial Cell Layer by Micronutrients. PLOS One. [Link]

-

Chemical Properties of Tetrahydrofuran, 2-propyl- (CAS 3208-22-8). Cheméo. [Link]

-

3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. PubMed. [Link]

Sources

- 1. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. tandfonline.com [tandfonline.com]

- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. PAMPA | Evotec [evotec.com]

- 11. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. Caco-2 Permeability | Evotec [evotec.com]

- 15. researchgate.net [researchgate.net]

- 16. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Disruption of Epithelial Barrier of Caco-2 Cell Monolayers by Excretory Secretory Products of Trichinella spiralis Might Be Related to Serine Protease [frontiersin.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. Improvement of Workflows and Assay Reproducibility by The Introduction of "Assay-Ready" Culturing of MDCK Cells for Transport Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing the Bioavailability of (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Welcome to the dedicated technical support center for researchers and drug development professionals working with (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed to provide in-depth, practical advice to navigate and overcome common challenges in enhancing the oral bioavailability of this novel chemical entity. Our approach is rooted in established principles of medicinal chemistry and pharmaceutics, aiming to provide not just protocols, but a foundational understanding of the experimental choices you make.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about this compound and its bioavailability.

Q1: What are the predicted physicochemical properties of this compound that might influence its bioavailability?

A1: Based on its structure—a fluorinated benzyl group coupled with a tetrahydrofuran methylamine—we can anticipate a few key characteristics. The molecule is likely to be lipophilic, which can be favorable for membrane permeation but may also lead to poor aqueous solubility. The presence of the amine group provides a handle for salt formation to potentially improve solubility. The fluorine atom can increase metabolic stability by blocking potential sites of oxidation and may also favorably modulate the pKa of the amine, which in turn affects its ionization state and membrane permeability.

Q2: Why is focusing on bioavailability important for a novel compound like this?

A2: Bioavailability, the fraction of an administered drug that reaches systemic circulation, is a critical determinant of a drug's efficacy and safety. For an orally administered drug, poor bioavailability can lead to high and variable dosing, increasing the risk of side effects and inconsistent therapeutic outcomes. Addressing bioavailability challenges early in development is crucial for the successful translation of a promising compound into a viable therapeutic.

Q3: What are the primary barriers to oral bioavailability for a molecule like this compound?

A3: The primary barriers can be categorized by the Biopharmaceutics Classification System (BCS) framework, which considers solubility and permeability. For this compound, we anticipate potential challenges with:

-

Aqueous Solubility: As a moderately lipophilic molecule, its dissolution in the gastrointestinal fluids may be limited.

-

Permeability: While its lipophilicity may suggest good passive diffusion across the intestinal epithelium, factors like its molecular size and potential for being a substrate of efflux transporters (e.g., P-glycoprotein) could limit its effective permeability.

-

First-Pass Metabolism: Although the fluorine atom may confer some metabolic stability, the molecule could still be subject to metabolism in the gut wall or liver, reducing the amount of active drug reaching systemic circulation.

Troubleshooting Guide: Addressing Poor Bioavailability

This section provides a structured approach to identifying and resolving common issues encountered during the preclinical development of this compound.

Issue 1: Low and Variable Oral Absorption in Animal Models

Symptoms:

-

Inconsistent plasma concentration-time profiles after oral administration.

-

Low calculated absolute bioavailability (<10%).

-

High inter-individual variability in pharmacokinetic parameters.

Potential Causes & Troubleshooting Workflow:

This workflow is designed to systematically diagnose the root cause of poor oral absorption.

Caption: Troubleshooting workflow for poor oral absorption.

Step-by-Step Troubleshooting:

-

Assess Aqueous Solubility:

-

Rationale: Poor solubility is a very common reason for low oral absorption of lipophilic drugs. If the drug doesn't dissolve, it cannot be absorbed.

-

Protocol: Determine the kinetic and thermodynamic solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).

-

Interpretation: If solubility is below the concentration required for a therapeutic dose to dissolve in the volume of the GI tract, it is likely a limiting factor.

-

-

Evaluate Intestinal Permeability:

-

Rationale: Even if a drug dissolves, it must be able to cross the intestinal epithelium to reach the bloodstream.

-

Protocol: Use an in vitro model such as the Caco-2 cell monolayer assay. This model can provide an apparent permeability coefficient (Papp) and an efflux ratio to indicate if the compound is a substrate for transporters like P-glycoprotein.

-

Interpretation: A low Papp value suggests poor permeability. An efflux ratio greater than 2 suggests that active efflux may be limiting absorption.

-

-

Investigate Metabolic Stability:

-

Rationale: First-pass metabolism in the liver and gut wall can significantly reduce the amount of drug reaching systemic circulation. The fluorine atom is expected to enhance stability, but this must be confirmed.

-

Protocol: Perform in vitro metabolic stability assays using liver microsomes or S9 fractions from relevant species (e.g., rat, dog, human).

-

Interpretation: A short half-life in these assays indicates rapid metabolism.

-

Issue 2: Poor Solubility Confirmed

Symptoms:

-

Low solubility in biorelevant media.

-

Dissolution rate-limited absorption observed in vivo.

Solution Strategies:

| Strategy | Principle | Advantages | Disadvantages |

| Salt Formation | Ionizing the basic amine to form a salt with an acid, which typically has higher aqueous solubility. | Simple, cost-effective, well-established. | May not be suitable for all counter-ions; potential for conversion back to the free base in the GI tract. |

| Particle Size Reduction | Increasing the surface area of the drug particles to enhance the dissolution rate (micronization, nanomilling). | Applicable to crystalline compounds; can significantly improve dissolution. | Can lead to particle agglomeration; may not be sufficient for very poorly soluble compounds. |

| Amorphous Solid Dispersions | Dispersing the drug in a hydrophilic polymer matrix in an amorphous state, which has higher apparent solubility than the crystalline form. | Can achieve significant increases in solubility and dissolution. | Amorphous forms can be physically unstable and may recrystallize over time. |

| Lipid-Based Formulations (e.g., SEDDS) | Dissolving the drug in a mixture of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion in the GI tract, facilitating dissolution and absorption. | Can significantly enhance the oral bioavailability of poorly water-soluble drugs; may also reduce food effects. | Can be complex to formulate and manufacture; potential for drug precipitation upon dilution. |

| Nanoparticle Encapsulation | Encapsulating the drug in nanoparticles (e.g., polymeric nanoparticles, lipid nanoparticles) to improve solubility and potentially target delivery. | High drug loading capacity, protection from degradation, potential for controlled release and targeting. | More complex manufacturing and characterization; potential for nanotoxicity that needs to be assessed. |

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Materials:

-

Caco-2 cells (passage 20-40)

-

Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

-

Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)

-

Test compound, positive control (e.g., propranolol - high permeability), and negative control (e.g., mannitol - low permeability)

-

LC-MS/MS for quantification

Procedure:

-

Seed Caco-2 cells on Transwell® inserts at a density of ~60,000 cells/cm².

-

Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

-

Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

Wash the cell monolayers with transport buffer.

-

Apical to Basolateral (A-B) Permeability: Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

-

Basolateral to Apical (B-A) Permeability: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

-

Incubate at 37°C with gentle shaking.

-

Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

-

Analyze the concentration of the test compound in the samples by LC-MS/MS.

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

-

Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying

Objective: To enhance the solubility and dissolution rate of this compound by creating an amorphous solid dispersion.

Materials:

-

This compound

-

Hydrophilic polymer (e.g., PVP K30, HPMC-AS)

-

Organic solvent (e.g., methanol, acetone, or a mixture)

-

Spray dryer

-

Dissolution testing apparatus

Procedure:

-

Dissolve the drug and the polymer in the organic solvent at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

-

Optimize the spray drying parameters (inlet temperature, atomization pressure, feed rate) to ensure efficient solvent evaporation and particle formation.

-

Spray dry the solution to produce a fine powder.

-

Characterize the resulting powder for its physical state (using techniques like X-ray powder diffraction and differential scanning calorimetry to confirm its amorphous nature), drug content, and morphology (using scanning electron microscopy).

-

Perform dissolution testing of the solid dispersion in biorelevant media and compare it to the crystalline drug.

Visualization of the Solid Dispersion Concept:

Caption: Crystalline vs. Amorphous Solid Dispersion.

References

-

PubChem. (3-Fluoro-benzyl)-furan-2-ylmethyl-amine | C12H12FNO | CID 777700. [Link]

-

Van den Bergh, A., et al. (2018). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. Molecular Pharmaceutics. [Link]

-

Thakur, K., et al. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. IntechOpen. [Link]

-

Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

-

Fard, R. S., et al. (2015). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery. [Link]

-

Pharma Focus Europe. Role of Excipients in Drug Formulation. [Link]

-

Al-Ghananeem, A. M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. [Link]

-

Al-Amin, M., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. [Link]

-

Sarmento, B., et al. (2015). Cell-based in vitro models for predicting drug permeability. ResearchGate. [Link]

-

Rosenblum, D., et al. (2017). Nanoparticle-based targeted drug delivery. Cancer Treatment and Research. [Link]

-

European Pharmaceutical Review. (2013). The central role of excipients in drug formulation. [Link]

-

PPD. Preclinical Studies in Drug Development. [Link]

-

Patsnap Synapse. (2025). How to improve the bioavailability of a drug?[Link]

-

Taylor & Francis Online. (2015). The role of fluorine in medicinal chemistry. [Link]

-

ResearchGate. Key factors influencing small-molecule drug bioavailability. [Link]

-

ResearchGate. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. [Link]

-

ITQB NOVA. In vitro models for prediction of drug absorption and metabolism. [Link]

-

Patsnap Synapse. (2025). What are the factors affecting the bioavailability of oral drugs?[Link]

-

Lee, H., et al. (2023). Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. Pharmaceutics. [Link]

-

Wikipedia. Nanoparticle drug delivery. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Journal of Drug Delivery and Therapeutics. [Link]

-

ResearchGate. (2024). strategies to increase solubility and bioavailability of drugs. [Link]

-

Net-Excipients. (2024). Excipients: What they are and their importance in the pharmaceutical industry. [Link]

-

AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]

-

Al-Bayati, M. N., & Mohammed, A. A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. [Link]

-

Cerný, J., et al. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. International Journal of Molecular Sciences. [Link]

-

Research Journal of Pharmacy and Technology. (2022). Current and Developing In vitro and Ex vivo models for assessing medication permeability into the gut produce a Systemic effect. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Processes. [Link]

-

SlideShare. (2015). Dr.Iman Lec. 4 Factors affect absorption Bioavailability. [Link]

- Google Patents. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.

-

International Journal of Pharmaceutical and Chemical Analysis. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

-

LIDE Biotech. (2023). The Purpose of Preclinical Testing: A Pillar of Drug Development. [Link]

-

ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

Dires, K. L. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]

-

Dadwal, A., et al. (2020). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Nanomaterials. [Link]

-

Journal of Pharmaceutical Research and Innovation. (2024). Fluorine in drug discovery: Role, design and case studies. [Link]

- Semantic Scholar. (2021).

Technical Support Center: (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine Hydrobromide Salt Conversion

Welcome to the technical support center for the conversion of (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide to its free base. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to confidently and successfully perform this conversion in your laboratory.

Introduction: The Importance of Free Base Conversion

In drug discovery and development, amine-containing compounds are frequently synthesized and stored as salts, such as hydrobromides or hydrochlorides. This practice enhances their stability and crystallinity, making them easier to handle and purify. However, for many subsequent applications, including biological assays, formulation studies, or further chemical modifications, the active compound is required in its neutral, or "free base," form.[1] The process of converting the amine salt to the free base, often referred to as "freebasing," is a critical and routine procedure in the chemistry laboratory.

This guide will focus on the specific challenges and considerations for the conversion of this compound hydrobromide, a molecule with distinct structural features that influence its physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: Why do I need to convert the hydrobromide salt to the free base?

The protonated amine in the hydrobromide salt is generally not nucleophilic and may not undergo the same reactions as the free amine.[1] For many synthetic transformations, such as acylation or alkylation, the lone pair of electrons on the nitrogen is required for reactivity.[2][3] Additionally, the free base form often exhibits different solubility characteristics, which can be crucial for formulation and biological testing.

Q2: What is the general principle behind the conversion?

The conversion involves treating the amine hydrobromide salt with a base. The base deprotonates the ammonium cation, liberating the free amine and forming a salt and water as byproducts. The free amine is then typically extracted from the aqueous solution using an organic solvent.[4][5]

Q3: How do I choose the right base for the conversion?

Q4: Which organic solvent should I use for extraction?

The choice of extraction solvent is critical for achieving high recovery of the free base. The ideal solvent should have high solubility for the free amine and be immiscible with water. Common choices include dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether.[7][8] The polarity of the solvent should be matched with the polarity of the free amine for optimal solubility.[9] Given the structure of this compound, moderately polar solvents like DCM or EtOAc are likely to be effective.

Q5: How can I monitor the progress of the conversion?

The most straightforward way to monitor the conversion is by checking the pH of the aqueous layer with pH paper or a pH meter. Once the desired pH is reached and remains stable, it indicates that the deprotonation is complete. For a more rigorous analysis, you can take a small aliquot of the organic layer, evaporate the solvent, and analyze the residue by techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the free base and the absence of the salt.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Low yield of free base after extraction. | 1. Incomplete deprotonation of the amine salt. 2. The free base has some solubility in the aqueous layer. 3. Emulsion formation during extraction. | 1. Ensure the pH of the aqueous layer is sufficiently high (pH 11-12). Add more base if necessary. 2. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic compound ("salting out" effect).[4] Perform multiple extractions with smaller volumes of organic solvent. 3. Add a small amount of brine to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite. |

| The product is an oil and difficult to handle. | The free base of this compound is likely to be an oil at room temperature, which is common for many benzylamines. | If a solid is required, consider converting the purified free base back to a different salt form (e.g., hydrochloride or tartrate) that may be crystalline.[10] |

| The final product is not pure. | 1. Incomplete separation of aqueous and organic layers. 2. The starting material was not pure. 3. Side reactions during the workup. | 1. Allow the layers to separate completely. If necessary, use a phase separator.[1] Wash the combined organic extracts with brine to remove residual water and inorganic salts. 2. Check the purity of the starting hydrobromide salt. 3. Avoid overly harsh basic conditions or prolonged reaction times if the molecule is sensitive. |

| Difficulty in removing the organic solvent completely. | The free base may have a relatively high boiling point, making it difficult to remove the last traces of a high-boiling solvent under reduced pressure. | Use a lower-boiling point solvent for extraction if possible. If a high-boiling solvent is necessary, consider using a high-vacuum pump or performing a short-path distillation if the compound is thermally stable. |

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol outlines the most common method for converting the hydrobromide salt to the free base using an aqueous basic solution and subsequent organic extraction.

-

Dissolution: Dissolve the this compound hydrobromide salt in deionized water. A concentration of approximately 0.1-0.5 M is a good starting point.

-

Basification: While stirring the aqueous solution, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH). Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH reaches and stabilizes at 11-12.

-

Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

-

Phase Separation: Allow the layers to separate completely. The organic layer containing the free base will be the bottom layer if using dichloromethane and the top layer if using ethyl acetate.

-

Collection of Organic Layer: Carefully drain the organic layer into a clean flask.

-

Repeat Extraction: To maximize the recovery of the free base, repeat the extraction of the aqueous layer with two more portions of the organic solvent.

-

Combine and Dry: Combine all the organic extracts. Dry the combined organic solution over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filtration and Concentration: Filter the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free amine.

Caption: Workflow for the standard aqueous conversion of the amine salt to its free base.

Protocol 2: Non-Aqueous Workup using an Ion-Exchange Resin

This method is useful for compounds that may have some water solubility or are sensitive to aqueous basic conditions. Solid-supported cation exchange (SCX) cartridges are commonly used.[4]

-

Cartridge Preparation: Condition a strong cation exchange (SCX) cartridge with a suitable solvent, typically methanol.

-

Loading: Dissolve the this compound hydrobromide salt in a minimal amount of methanol. Load this solution onto the conditioned SCX cartridge. The protonated amine will bind to the resin.

-

Washing: Wash the cartridge with methanol to elute any non-basic impurities.

-

Elution: Elute the free amine from the cartridge using a solution of ammonia in methanol (typically 1-2 M). The ammonia is a stronger base and displaces the desired amine from the resin.

-

Concentration: Collect the eluent containing the free amine and concentrate it under reduced pressure to remove the methanol and excess ammonia.

Caption: Workflow for the non-aqueous conversion using an SCX cartridge.

Data Summary Table

| Parameter | Recommendation/Value | Rationale |

| pH for Aqueous Conversion | 11 - 12 | To ensure complete deprotonation of the amine (pKa of related amines is ~9.5).[6] |

| Recommended Bases | Saturated NaHCO₃, 1-2 M K₂CO₃, 1-2 M NaOH | These are common, effective, and readily available bases for this type of conversion.[4] |

| Recommended Extraction Solvents | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | These solvents are immiscible with water and are likely to have good solubility for the free amine.[7][8] |

| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | Effective for removing residual water from the organic extract. |

| Monitoring Techniques | pH paper/meter, TLC, LC-MS, NMR | To confirm the completion of the reaction and the purity of the product. |

References

-

ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

-

PubChem. * (3-Fluoro-benzyl)-furan-2-ylmethyl-amine.* Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

-

Taylor & Francis. Free base – Knowledge and References. Retrieved from [Link]

-

Springer. (2020, February 19). Self-optimising reactive extractions: towards the efficient development of multi-step continuous flow processes. Retrieved from [Link]

-

Addiction Treatment. (2025, December 18). Freebasing Cocaine: Effects, Signs, and Risks. Retrieved from [Link]

-

Brimstone STS. Outline - Amine Solvent Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]

-

Michigan State University. Reactions of Amines. Retrieved from [Link]

-

University of Colorado Boulder. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

-

Release. Pharmacology - Crack cocaine. Retrieved from [Link]

-

EPTQ. Chemical analysis in amine system operations. Retrieved from [Link]

-

Biotage. (2023, June 15). How can I improve my liquid-liquid extraction process? Retrieved from [Link]

-

Michigan State University. Amine Reactivity. Retrieved from [Link]

-

Reddit. (2023, October 11). What is the best way of making free amina base from its salt? Retrieved from [Link]

-

Zinnia Health. (2023, June 26). Freebasing Cocaine: Why and How People Do This. Retrieved from [Link]

-

University of Tartu. pKa values bases. Retrieved from [Link]

-

Penn A-State. METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Retrieved from [Link]

-

Rehab Clinics Group. Freebasing Cocaine: Here's What You Need to Know. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 20). 24.7 Reactions of Amines. Retrieved from [Link]

-

LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

-

Journal of the American Chemical Society. (2020, December 31). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Retrieved from [Link]

-

University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

ResearchGate. (2024, December). 3 Solubility of water in MeTHF and MeTHF in water. Retrieved from [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. (S)-(+)-Tetrahydrofurfurylamine CAS#: 7175-81-7 [m.chemicalbook.com]

- 7. d-nb.info [d-nb.info]

- 8. reddit.com [reddit.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Amine Reactivity [www2.chemistry.msu.edu]

Technical Support Center: Scaling Up the Synthesis of (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Welcome to the technical support center for the synthesis of (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis from laboratory to pilot plant or manufacturing scale. Here, we provide a comprehensive overview of a robust synthetic protocol, troubleshooting guides for common issues, and frequently asked questions to ensure a successful and efficient scale-up campaign. Our approach is grounded in established chemical principles and field-proven insights to ensure technical accuracy and practical utility.

I. Synthetic Strategy: Reductive Amination

The most direct and scalable route to synthesize this compound is through a one-pot reductive amination. This method involves the reaction of 3-fluorobenzaldehyde with tetrahydrofurfurylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is widely favored in industrial settings due to its efficiency, atom economy, and generally mild reaction conditions.[1][2]

Caption: Reductive amination workflow for the target amine synthesis.

II. Scalable Experimental Protocol

This section outlines a detailed, step-by-step methodology for the synthesis of this compound on a gram scale. This protocol is designed to be scalable with appropriate engineering controls and safety considerations.

A. Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| 3-Fluorobenzaldehyde | 124.11 | 456-48-4 | Flammable liquid, skin and eye irritant.[3] |

| Tetrahydrofurfurylamine | 101.15 | 4795-29-3 | Flammable liquid, corrosive, causes skin and eye burns.[4] |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 56553-60-7 | Water-reactive, flammable solid, causes serious eye damage.[5] |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Volatile, suspected carcinogen. |

| Saturated Sodium Bicarbonate (aq) | 84.01 | 144-55-8 | - |

| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | Drying agent. |

B. Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a suitably sized reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel. The reactor should be clean, dry, and purged with nitrogen.

-

Charge Reagents: Charge the reactor with 3-fluorobenzaldehyde (1.0 eq) and dichloromethane (DCM, 5-10 volumes). Begin stirring to ensure a homogenous solution.

-

Amine Addition: Add tetrahydrofurfurylamine (1.0-1.1 eq) to the reactor. A slight excess of the amine can help drive the reaction to completion. The reaction mixture may experience a slight exotherm upon addition.

-

Imine Formation: Stir the mixture at ambient temperature for 30-60 minutes to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by techniques such as ¹H NMR or GC-MS if desired.

-

Reducing Agent Addition: In a separate, dry vessel, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) in DCM. Slowly add the STAB slurry to the reaction mixture via the addition funnel over a period of 30-60 minutes, maintaining the internal temperature below 25 °C. The addition of STAB can be exothermic, and cooling may be necessary for larger scale reactions.

-

Reaction Monitoring: Stir the reaction mixture at ambient temperature for 2-4 hours, or until the reaction is complete. Monitor the reaction progress by TLC, LC-MS, or GC-MS to confirm the consumption of the starting materials and the formation of the product.

-

Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution. Be aware that gas evolution (hydrogen and carbon dioxide) will occur.[6] Ensure adequate ventilation and headspace in the reactor.

-

Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 2 volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

III. Troubleshooting Guide

This section addresses common issues that may be encountered during the scale-up of this synthesis.

| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |